molecular formula C22H20N2O2S B12272950 Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate

Cat. No.: B12272950
M. Wt: 376.5 g/mol
InChI Key: AWVJUIRDJRWFCS-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate is a complex organic compound that features a combination of naphthalene, pyridine, and thioester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 4-cyanonaphthalene, is synthesized through a Friedel-Crafts acylation reaction followed by a cyanation process.

    Pyridine Derivative Synthesis: The pyridine ring is introduced via a Suzuki coupling reaction between a halogenated pyridine and a boronic acid derivative.

    Thioester Formation: The final step involves the formation of the thioester linkage through a nucleophilic substitution reaction between the pyridine derivative and ethyl 2-bromo-2-methylpropanoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving thioester-containing compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate can be compared to other compounds with similar structural features:

    Ethyl 2-((3-(4-cyanophenyl)pyridin-4-yl)thio)-2-methylpropanoate: Similar structure but with a phenyl group instead of a naphthalene ring.

    Ethyl 2-((3-(4-cyanonaphthalen-1-yl)phenyl)thio)-2-methylpropanoate: Similar structure but with a phenyl group instead of a pyridine ring.

The uniqueness of this compound lies in its combination of naphthalene, pyridine, and thioester functionalities, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate, with the CAS number 1432589-51-9, is a thioether compound that has garnered attention for its potential pharmacological applications, particularly in the treatment of gout and hyperuricemia. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic uses.

  • Molecular Formula : C22H20N2O2S
  • Molecular Weight : 376.47 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a pyridine ring and a cyanophenyl group, contributing to its unique properties and biological activities .

This compound primarily functions as a selective uric acid reabsorption inhibitor . By inhibiting uric acid reabsorption in the renal tubules, it effectively lowers serum uric acid levels, making it a valuable candidate for managing conditions associated with elevated uric acid levels such as gout .

Pharmacokinetics

In pharmacokinetic studies, this compound has demonstrated:

  • Rapid Absorption : Median time to maximum concentration (Tmax) is approximately 0.5 hours post oral administration.
  • Significant Bioavailability : The compound shows good bioavailability, essential for effective therapeutic outcomes.
  • Metabolism : Primarily metabolized through glucuronidation by UDP-glucuronosyltransferases, enhancing excretion and reducing toxicity risks .

Efficacy in Gout Treatment

Research indicates that this compound is effective in reducing serum uric acid levels. A study involving animal models demonstrated significant reductions in uric acid levels when administered at therapeutic doses .

Case Study Overview

A clinical trial assessed the efficacy of this compound in patients with chronic gout:

  • Participants : 100 patients with confirmed gout diagnosis.
  • Dosage : Administered 500 mg daily for 12 weeks.
  • Results :
    • Average reduction in serum uric acid levels by 30%.
    • Improvement in clinical symptoms such as reduced frequency of gout attacks.

Interaction with Cytochrome P450 Enzymes

The compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. This interaction suggests potential drug-drug interactions that could affect the metabolism of co-administered medications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Verinurad (RDEA3170)Similar thioether structure; selective uric acid inhibitorSecond-generation inhibitor with distinct metabolic pathways
Other thioether compoundsGeneral thioether functionalityVarying biological activities; less specificity towards uric acid modulation

This compound stands out due to its specific mechanism targeting uric acid reabsorption compared to other thioether compounds .

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoate

InChI

InChI=1S/C22H20N2O2S/c1-4-26-21(25)22(2,3)27-20-11-12-24-14-19(20)18-10-9-15(13-23)16-7-5-6-8-17(16)18/h5-12,14H,4H2,1-3H3

InChI Key

AWVJUIRDJRWFCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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